molecular formula C22H22N2O4S B2447632 4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid CAS No. 306321-42-6

4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid

Cat. No.: B2447632
CAS No.: 306321-42-6
M. Wt: 410.49
InChI Key: PALDENOMWCZACN-GHVJWSGMSA-N
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Description

4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid is a complex organic compound that features a thiazolidinone ring, a benzoic acid moiety, and various functional groups

Properties

IUPAC Name

4-[[5-[(4-ethoxyphenyl)methyl]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-3-13-24-20(25)19(14-15-5-11-18(12-6-15)28-4-2)29-22(24)23-17-9-7-16(8-10-17)21(26)27/h3,5-12,19H,1,4,13-14H2,2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALDENOMWCZACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound in the presence of a catalyst.

    Allylation and Benzylation:

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.

    Final Assembly: The final compound is assembled by coupling the thiazolidinone intermediate with a benzoic acid derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halides (e.g., allyl bromide, benzyl chloride) and strong bases (e.g., sodium hydride) are typical reagents for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential as a therapeutic agent, particularly in the treatment of diseases where thiazolidinone derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings, such as pioglitazone and rosiglitazone, which are used in the treatment of diabetes.

    Benzoic Acid Derivatives: Compounds like salicylic acid and acetylsalicylic acid (aspirin), which have anti-inflammatory and analgesic properties.

Uniqueness

4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This compound, characterized by its unique structural features, has been evaluated for various pharmacological effects, including anticancer and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is C22H22N2O4SC_{22}H_{22}N_{2}O_{4}S, and it is recognized by its CAS number 306321-42-6. The structure features a thiazolidine ring, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves both extrinsic and intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

Table 1: Anticancer Activity of Thiazolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis via ROS generation
Compound BMCF-715Cell cycle arrest
4-[3-Allyl...]A54912Apoptosis induction

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies revealed that it can reduce pro-inflammatory cytokines and nitric oxide levels in macrophage cell lines. This suggests a potential use in treating inflammatory diseases .

Metabolic Effects

Research indicates that thiazolidine derivatives may act as insulin sensitizers. They enhance glucose uptake in muscle cells and improve metabolic profiles in animal models of insulin resistance. This effect is crucial for developing therapies for type 2 diabetes .

Case Studies

  • Study on Anticancer Properties : A study evaluated the effects of various thiazolidine derivatives on human cancer cell lines, demonstrating that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like irinotecan. The study highlighted the potential of these compounds as effective anticancer agents .
  • Metabolic Study : Another investigation focused on the metabolic effects of thiazolidine derivatives in high-carbohydrate diet-induced insulin-resistant mice. The results showed significant improvements in glucose tolerance and lipid profiles, indicating a multifaceted approach to managing metabolic disorders .

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